N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a thiophene ring, and an ethanediamide backbone
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodioxole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s unique structural features, including its benzodioxol and thiophenyl groups .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities.
3-(1,3-Benzodioxol-5-yl)-2-propenal: Another compound featuring the benzodioxole ring.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is unique due to its combination of a benzodioxole ring, a thiophene ring, and an ethanediamide backbone. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-18(16-4-2-15(3-5-16)17-7-8-30-12-17)11-24-22(27)21(26)23-10-14-1-6-19-20(9-14)29-13-28-19/h1-9,12,18,25H,10-11,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGPUJVEKDEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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